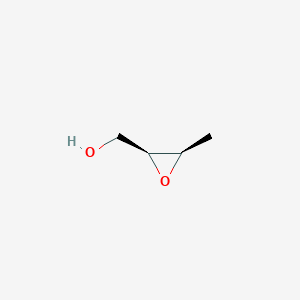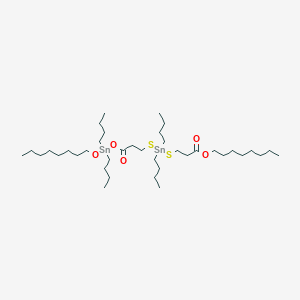
3-Hydroxy-2-(3-(morpholino)propyl)naphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-(3-(morpholino)propyl)naphthalene-1-carboxamide is an organic compound with a complex structure that includes a naphthalene ring, a morpholine ring, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(3-(morpholino)propyl)naphthalene-1-carboxamide typically involves the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through various methods, including the Friedel-Crafts acylation of benzene derivatives.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions, often using morpholine and an appropriate leaving group.
Formation of the Carboxamide Group: The carboxamide group is formed through the reaction of the naphthalene derivative with an amine, followed by acylation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
3-Hydroxy-2-(3-(morpholino)propyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthylamines.
Substitution: Formation of various substituted naphthalene derivatives.
科学的研究の応用
3-Hydroxy-2-(3-(morpholino)propyl)naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 3-Hydroxy-2-(3-(morpholino)propyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and morpholine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 1-Hydroxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide
- 3-Hydroxy-2-[3-(morpholino)propyl]naphthalene-1-carboxamide
Uniqueness
3-Hydroxy-2-(3-(morpholino)propyl)naphthalene-1-carboxamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its combination of a hydroxy group, morpholine ring, and carboxamide group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
特性
| 57133-25-2 | |
分子式 |
C18H22N2O3 |
分子量 |
314.4 g/mol |
IUPAC名 |
3-hydroxy-2-(3-morpholin-4-ylpropyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H22N2O3/c19-18(22)17-14-5-2-1-4-13(14)12-16(21)15(17)6-3-7-20-8-10-23-11-9-20/h1-2,4-5,12,21H,3,6-11H2,(H2,19,22) |
InChIキー |
QOZVTDMGRXVAPM-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCC2=C(C3=CC=CC=C3C=C2O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(2-fluoroethoxy)ethoxy]butane](/img/structure/B13751243.png)

![dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran](/img/structure/B13751280.png)

